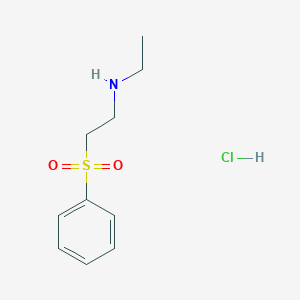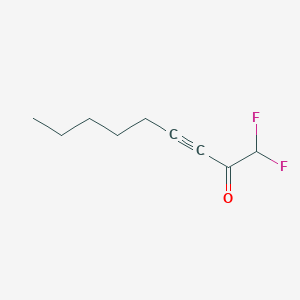
1,1-Difluoronon-3-YN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoronon-3-YN-2-one is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two fluorine atoms attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoronon-3-YN-2-one typically involves the introduction of fluorine atoms into an alkyne precursor. One common method is the reaction of a non-3-YN-2-one precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the desired product to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoronon-3-YN-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
1,1-Difluoronon-3-YN-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1,1-Difluoronon-3-YN-2-one involves its interaction with molecular targets through its reactive alkyne and fluorine groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorine atoms can also influence the compound’s electronic properties, enhancing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluorocyclopropane: Another fluorinated compound with a three-membered ring structure.
1,1,1-Trifluoro-4-phenylbut-3-YN-2-one: A related compound with additional fluorine atoms and a phenyl group.
Uniqueness
1,1-Difluoronon-3-YN-2-one is unique due to its specific combination of a carbon-carbon triple bond and two fluorine atoms on the same carbon. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
111423-29-1 |
|---|---|
Fórmula molecular |
C9H12F2O |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
1,1-difluoronon-3-yn-2-one |
InChI |
InChI=1S/C9H12F2O/c1-2-3-4-5-6-7-8(12)9(10)11/h9H,2-5H2,1H3 |
Clave InChI |
AYCKWWINQVFXTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


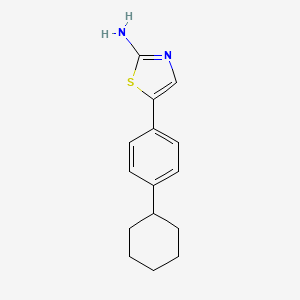
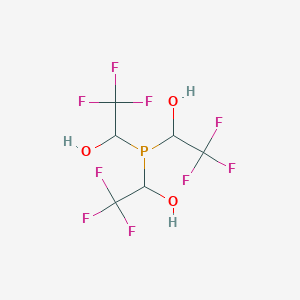
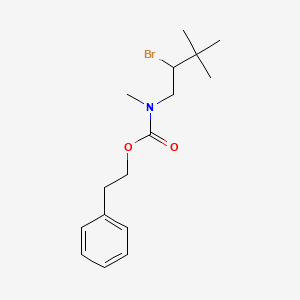
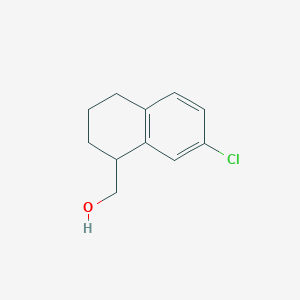
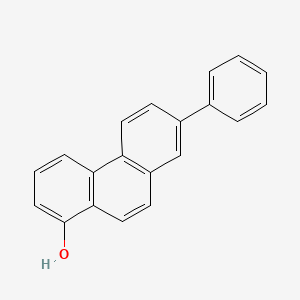
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
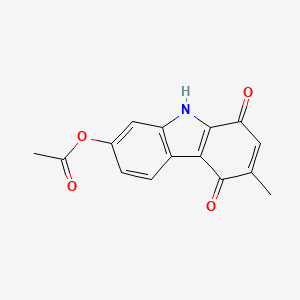
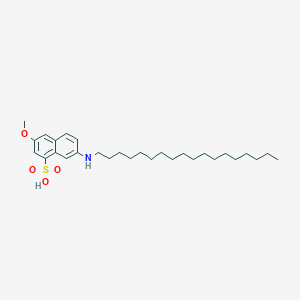
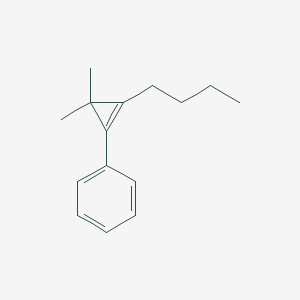
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)

